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Compound of Interest

Compound Name:
Diiodo(p-

cymene)ruthenium(II)dimmer

Cat. No.: B1436802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [RuI2(p-cymene)]2, is an

organometallic compound that has garnered significant interest in the field of catalysis,

particularly in asymmetric synthesis.[1] Its utility as a catalyst precursor in reactions such as

enantioselective hydrogenation of ketones and olefins underscores the importance of a

thorough understanding of its structural and electronic properties.[2] This technical guide

provides a comprehensive overview of the spectroscopic characteristics of diiodo(p-

cymene)ruthenium(II) dimer, offering a valuable resource for researchers employing this

complex in their work. The document details available quantitative data from various

spectroscopic techniques, outlines experimental protocols for its characterization, and presents

a visual workflow for its synthesis.

Physicochemical Properties
Diiodo(p-cymene)ruthenium(II) dimer is a red to dark-red crystalline solid.[2] Key

physicochemical properties are summarized in the table below.
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Property Value Reference

Chemical Formula C20H28I4Ru2 [2][3]

Molecular Weight 978.19 g/mol [2][3]

Melting Point 234 - 236 °C [2]

Appearance Red solid [2]

CAS Number 90614-07-6 [3]

Spectroscopic Data
The structural elucidation of diiodo(p-cymene)ruthenium(II) dimer relies on a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For

diiodo(p-cymene)ruthenium(II) dimer, both ¹H and ¹³C NMR provide characteristic signals for

the p-cymene ligand coordinated to the ruthenium center.

¹H NMR Data

Chemical
Shift (δ)
ppm

Multiplicit
y

Integratio
n

Assignm
ent

Coupling
Constant
(J) Hz

Solvent
Referenc
e

5.54 Doublet 2H
Aromatic

CH
5.9 CDCl₃

5.43 Doublet 2H
Aromatic

CH
5.9 CDCl₃

2.91 Septet 1H CH(CH₃)₂ 7.0 CDCl₃

2.15 Singlet 3H Ar-CH₃ CDCl₃

1.29 Doublet 6H CH(CH₃)₂ 7.0 CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.synthesiswithcatalysts.com/product-details/diiodop-cymenerutheniumii-dimer
https://www.scbt.com/p/diiodo-p-cymene-ruthenium-ii-dimer-90614-07-6
https://www.synthesiswithcatalysts.com/product-details/diiodop-cymenerutheniumii-dimer
https://www.scbt.com/p/diiodo-p-cymene-ruthenium-ii-dimer-90614-07-6
https://www.synthesiswithcatalysts.com/product-details/diiodop-cymenerutheniumii-dimer
https://www.synthesiswithcatalysts.com/product-details/diiodop-cymenerutheniumii-dimer
https://www.scbt.com/p/diiodo-p-cymene-ruthenium-ii-dimer-90614-07-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Data

Detailed ¹³C NMR data for the diiodo(p-cymene)ruthenium(II) dimer is not readily available in

the reviewed literature. However, data for the analogous dichloro(p-cymene)ruthenium(II) dimer

provides a useful reference point.

Chemical Shift (δ)
ppm (for [RuCl₂(p-
cymene)]₂)

Assignment Solvent Reference

102.3 C (quaternary) CDCl₃

96.9 C (quaternary) CDCl₃

81.5 C-H (aromatic) CDCl₃

81.3 C-H (aromatic) CDCl₃

31.0 CH(CH₃)₂ CDCl₃

22.4 CH(CH₃)₂ CDCl₃

19.5 Ar-CH₃ CDCl₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule and is

particularly useful for identifying characteristic functional groups. While a comprehensive list of

vibrational frequencies for the diiodo dimer is not available, the IR spectrum is expected to

show characteristic bands for the p-cymene ligand. For comparison, some relevant IR data for

related p-cymene ruthenium complexes are presented.
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Wavenumber (cm⁻¹) (for
related Ru(p-cymene)
complexes)

Assignment Reference

~3085 ν(C-H) aromatic

~2976 ν(C-H) aliphatic

~1581 ν(C=C) aromatic

~1433 ν(C=C) aromatic

~800 ν(Ru-C)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. The UV-Vis

spectrum of diiodo(p-cymene)ruthenium(II) dimer is expected to show absorption bands

corresponding to metal-to-ligand charge transfer (MLCT) and ligand-centered π-π* transitions.

Specific molar absorptivity values for the diiodo dimer are not widely reported. However, related

ruthenium(II) p-cymene complexes exhibit broad absorption bands in the visible region. For

instance, some complexes show a broad absorption band centered at approximately 435 nm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information

about the fragmentation pattern of the molecule. For organometallic compounds, electrospray

ionization (ESI) is a common and effective technique. The mass spectrum of diiodo(p-

cymene)ruthenium(II) dimer is expected to show a peak corresponding to the molecular ion,

taking into account the isotopic distribution of ruthenium.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible

spectroscopic data. The following sections outline general procedures for the synthesis and

spectroscopic analysis of diiodo(p-cymene)ruthenium(II) dimer.

Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer
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The synthesis of diiodo(p-cymene)ruthenium(II) dimer is typically achieved through a halide

exchange reaction starting from the corresponding chloro-dimer, [RuCl₂(p-cymene)]₂.[1]

Materials:

[RuCl₂(p-cymene)]₂

Potassium Iodide (KI)

Tetramethylammonium iodide

Dichloromethane (CH₂Cl₂)

Water

Sodium sulfate

Celite

Nitrogen or Argon gas

Procedure:

In a flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ in dichloromethane.[1]

Add tetramethylammonium iodide to the solution.[1]

Separately, prepare a solution of potassium iodide in water.[1]

Add the aqueous KI solution to the dichloromethane solution.[1]

Stir the biphasic mixture vigorously at room temperature for approximately 15 hours under

an inert atmosphere.[1]

After the reaction is complete, separate the organic and aqueous phases.[1]

Extract the aqueous phase with dichloromethane.[1]

Combine the organic phases and wash them with water.[1]
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Dry the organic phase with sodium sulfate and filter over Celite.[1]

Remove the solvent under vacuum to yield the reddish-brown product, [RuI₂(p-cymene)]₂.[1]

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the diiodo(p-cymene)ruthenium(II) dimer in about 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃).

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube

to remove any particulate matter.

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically

around 4-5 cm).

Cap the NMR tube securely.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a

sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range, and a relaxation delay of 1-2 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be

required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of the solid diiodo(p-cymene)ruthenium(II) dimer

with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar

and pestle.
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The mixture should be ground to a fine, homogeneous powder.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Procedure: Record a background spectrum of the empty sample compartment. Place the

KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of diiodo(p-cymene)ruthenium(II) dimer of a known concentration in

a suitable UV-transparent solvent (e.g., dichloromethane or acetonitrile).

From the stock solution, prepare a series of dilutions to a concentration that gives an

absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Procedure: Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with

the pure solvent to serve as a reference (blank). Fill the other cuvette with the sample

solution. Record the absorption spectrum over a suitable wavelength range (e.g., 200-800

nm).

Mass Spectrometry
Sample Preparation (ESI-MS):

Prepare a dilute solution of the diiodo(p-cymene)ruthenium(II) dimer in a solvent suitable for

electrospray ionization, such as methanol or acetonitrile. The concentration should be in the
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low micromolar to nanomolar range.

Data Acquisition:

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

Procedure: Infuse the sample solution directly into the ESI source at a constant flow rate.

Acquire the mass spectrum in the positive ion mode. The instrument parameters (e.g.,

capillary voltage, cone voltage, desolvation gas temperature) should be optimized to obtain a

good signal for the molecular ion.

Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of diiodo(p-

cymene)ruthenium(II) dimer from its chloro-analogue.

Starting Materials

Reaction Workup Final Product

[RuCl2(p-cymene)]2

Halide Exchange
(Stirring, RT, 15h)KI, (CH3)4NI

CH2Cl2, H2O

Phase Separation Extraction with CH2Cl2 Washing with H2O Drying (Na2SO4) Filtration Solvent Evaporation [RuI2(p-cymene)]2

Click to download full resolution via product page

Caption: Workflow for the synthesis of diiodo(p-cymene)ruthenium(II) dimer.

Spectroscopic Characterization Workflow
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The following diagram outlines the logical workflow for the spectroscopic characterization of the

synthesized diiodo(p-cymene)ruthenium(II) dimer.

Synthesis

Spectroscopic Analysis

Data Analysis

Conclusion

Synthesized [RuI2(p-cymene)]2

NMR Spectroscopy
(1H, 13C) IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants Vibrational Frequencies Absorption Maxima Molecular Weight,

Fragmentation

Structural Elucidation and Purity Confirmation
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Caption: Workflow for the spectroscopic characterization of the dimer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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